5-[(2S)-pyrrolidin-2-yl]-2,3-dihydro-1,3,4-oxadiazol-2-one hydrochloride
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Overview
Description
The compound “5-[(2S)-pyrrolidin-2-yl]-2,3-dihydro-1,3,4-oxadiazol-2-one hydrochloride” appears to contain a pyrrolidine ring and an oxadiazolone ring . Pyrrolidine is a five-membered ring with one nitrogen atom, and oxadiazolone is a five-membered ring with two nitrogen atoms and one oxygen atom .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrrolidine and oxadiazolone rings. The pyrrolidine ring is a type of secondary amine, which could participate in hydrogen bonding and other intermolecular interactions .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the pyrrolidine and oxadiazolone rings. The pyrrolidine ring, being a secondary amine, could potentially undergo reactions such as alkylation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the pyrrolidine ring could increase its solubility in polar solvents due to the ability of the nitrogen atom to participate in hydrogen bonding .Mechanism of Action
Safety and Hazards
Future Directions
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-[(2S)-pyrrolidin-2-yl]-2,3-dihydro-1,3,4-oxadiazol-2-one hydrochloride involves the reaction of 2-amino-2-(2-pyrrolidinyl)acetic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with hydroxylamine hydrochloride to form the oxime, which is cyclized to form the oxadiazolone. The resulting compound is then treated with hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "2-amino-2-(2-pyrrolidinyl)acetic acid", "thionyl chloride", "hydroxylamine hydrochloride", "sodium hydroxide", "acetic anhydride", "hydrochloric acid" ], "Reaction": [ "2-amino-2-(2-pyrrolidinyl)acetic acid is reacted with thionyl chloride in the presence of acetic anhydride to form the corresponding acid chloride.", "The acid chloride is then reacted with hydroxylamine hydrochloride in the presence of sodium hydroxide to form the oxime.", "The oxime is then cyclized by heating with acetic anhydride to form the oxadiazolone.", "The resulting oxadiazolone is then treated with hydrochloric acid to form the hydrochloride salt of 5-[(2S)-pyrrolidin-2-yl]-2,3-dihydro-1,3,4-oxadiazol-2-one." ] } | |
1033708-73-4 | |
Molecular Formula |
C6H10ClN3O2 |
Molecular Weight |
191.6 |
Purity |
95 |
Origin of Product |
United States |
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